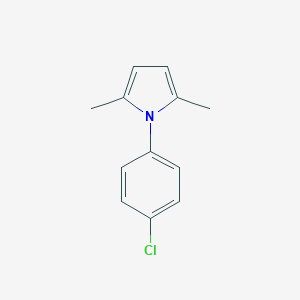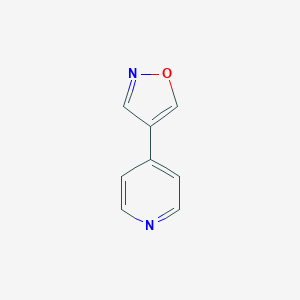
4-Pyridin-4-yl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridin-4-yl-1,2-oxazole (PO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PO is a nitrogen-containing five-membered ring structure that contains both a pyridine and oxazole moiety. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The exact mechanism of action of 4-Pyridin-4-yl-1,2-oxazole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 4-Pyridin-4-yl-1,2-oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
4-Pyridin-4-yl-1,2-oxazole has been shown to have both biochemical and physiological effects. The compound has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-Pyridin-4-yl-1,2-oxazole has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. Physiologically, 4-Pyridin-4-yl-1,2-oxazole has been found to reduce the growth of tumors in animal models and to improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Pyridin-4-yl-1,2-oxazole in lab experiments is its versatility. The compound can be easily synthesized using various methods and can be modified to produce derivatives with different properties. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one limitation is the lack of information on the compound's pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole.
Zukünftige Richtungen
There are several future directions for research on 4-Pyridin-4-yl-1,2-oxazole. One area of interest is the development of 4-Pyridin-4-yl-1,2-oxazole derivatives with improved pharmacological properties. Another area is the investigation of the compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole in both in vitro and in vivo experiments. Finally, the potential use of 4-Pyridin-4-yl-1,2-oxazole as a therapeutic agent in clinical trials should be explored.
Synthesemethoden
4-Pyridin-4-yl-1,2-oxazole can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with ethyl oxalate in the presence of a catalyst, or the reaction of 2-chloropyridine with ethyl oxalate in the presence of a base. Another method involves the reaction of 2-aminopyridine with diethyl carbonate in the presence of a catalyst and a base. These methods have been optimized for high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-Pyridin-4-yl-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. In addition, 4-Pyridin-4-yl-1,2-oxazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
197251-70-0 |
|---|---|
Produktname |
4-Pyridin-4-yl-1,2-oxazole |
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H |
InChI-Schlüssel |
ODACNUQYASNCRB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CON=C2 |
Kanonische SMILES |
C1=CN=CC=C1C2=CON=C2 |
Synonyme |
Pyridine, 4-(4-isoxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




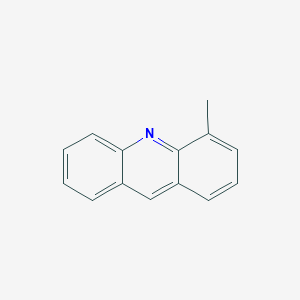
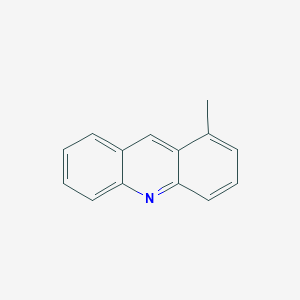

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
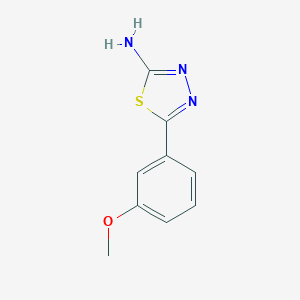
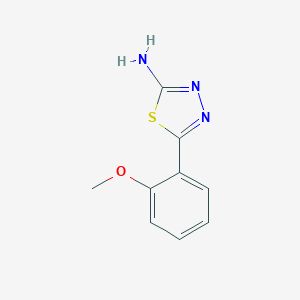
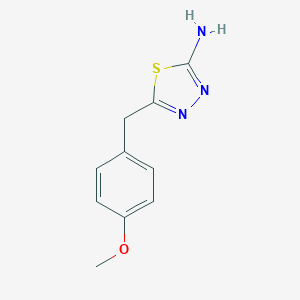
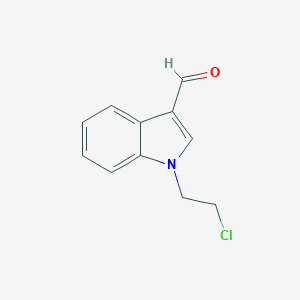
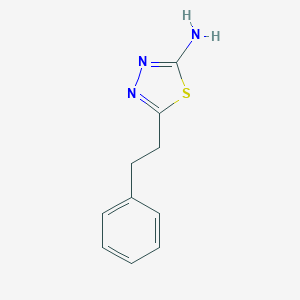
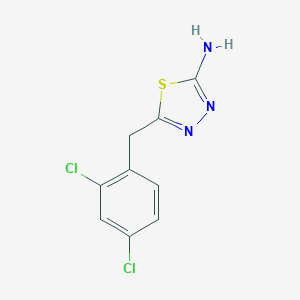
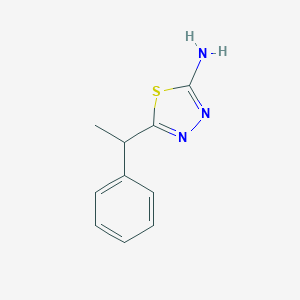
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
